Ethylenebis(triphenylphosphine)platinum(0)

Description

Historical Context of Platinum(0) Complexes in Catalysis and Organometallic Synthesis

Platinum's application in catalysis is a cornerstone of various chemical and electrochemical transformations. acs.org Platinum-based catalysts are indispensable in numerous technological sectors. researchgate.net In the petrochemical industry, heterogeneous catalysts featuring platinum are of major importance, with their catalytic activity presumed to occur through surface-bound organoplatinum intermediates. wikipedia.org Homogeneous catalysis using platinum complexes has also seen significant development, providing atomically defined active sites that allow for a deeper understanding of reaction mechanisms. acs.orgacs.org

One of the most well-known applications for platinum catalysts is in hydrosilylation reactions. researchgate.net The versatility of platinum extends to its use as an efficient, multifunctional catalyst for oxidation, hydrogenation, and dehydrogenation reactions in the chemical and petrochemical industries. researchgate.net The development of organometallic chemistry has provided a wide array of platinum group metal complexes that serve as catalysts or catalyst precursors for a variety of organic transformations. acs.org

| Key Application Areas of Platinum Catalysis |

| Petrochemicals |

| Hydrosilylation |

| Oxidation Reactions |

| Hydrogenation & Dehydrogenation |

| Electrochemical Energy Conversion |

Evolution of Design Principles for Labile Ligand Platinum(0) Precursors

The utility of a platinum(0) complex in synthesis is often dictated by its ability to undergo ligand substitution, allowing it to enter into catalytic cycles. This has led to the development of precursors with "labile" ligands—ligands that are easily displaced. wikipedia.orglibretexts.org A complex is considered kinetically labile if it undergoes rapid ligand substitution reactions. libretexts.org

Early work often utilized more stable complexes, but the need for higher reactivity spurred the design of precursors with weakly bound ligands. The ethylene (B1197577) ligand in Ethylenebis(triphenylphosphine)platinum(0), for example, is known to be labile. wikipedia.org This lability allows it to be readily exchanged for other ligands, such as alkynes and electrophilic alkenes, making the complex a versatile starting material. wikipedia.org The design principle involves creating a stable yet reactive molecule where the platinum(0) center is accessible for subsequent reactions, such as oxidative addition.

A general route for synthesizing such complexes involves the reduction of a platinum(II) salt, like potassium tetrachloroplatinate, in the presence of a phosphine (B1218219) ligand and the desired labile alkene or alkyne ligand. wikipedia.org This approach proceeds through a platinum(II) intermediate, such as cis-dichlorobis(triphenylphosphine)platinum(II). wikipedia.org

| Precursor Type | Ligand Stability | Reactivity |

| Tetrakis(triphenylphosphine)platinum(0) (B82886) | Stable | Moderately Reactive |

| Ethylenebis(triphenylphosphine)platinum(0) | Ethylene is Labile | Highly Reactive |

Role of Ethylenebis(triphenylphosphine)platinum(0) as a Prototypical Pt(0) Species

Ethylenebis(triphenylphosphine)platinum(0), with the formula [(C₆H₅)₃P]₂Pt(H₂C=CH₂), serves as a prototypical and highly useful platinum(0) precursor in organometallic synthesis. wikipedia.orgharvard.edusigmaaldrich.com Its significance stems from the labile nature of the ethylene ligand, which makes the platinum center readily available for oxidative addition reactions—a key step in many catalytic cycles and synthetic transformations. wikipedia.orgcapes.gov.br

This complex is a common starting material for the synthesis of a variety of platinum(II) compounds. wikipedia.org For instance, alkyl and aryl platinum(II) complexes are frequently prepared through the oxidative addition of an alkyl or aryl halide to a Pt(0) precursor like Ethylenebis(triphenylphosphine)platinum(0). wikipedia.org Research has demonstrated its reactivity with a wide range of compounds. Studies have shown that it reacts with strong proton acids and various organotin compounds, leading to the formation of new platinum complexes through the insertion of the platinum atom into existing bonds. harvard.educapes.gov.bracs.org This reactivity makes it an invaluable tool for synthesizing novel organometallic structures and for studying the mechanisms of fundamental organometallic reactions. capes.gov.br

| Reactant | Product Type | Reference |

| Strong Proton Acids | Platinum Hydride Complexes | harvard.eduacs.org |

| Organotin Halides (e.g., SnMe₃Cl) | cis-Platinum(II) complexes via Pt insertion into Sn-C bond | capes.gov.br |

| Organotin Compounds (e.g., Sn₂Ph₆) | Platinum(II) complexes via Pt insertion into Sn-R bond | capes.gov.br |

Structure

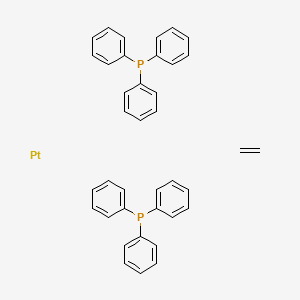

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

ethene;platinum;triphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.C2H4.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;/h2*1-15H;1-2H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUASTIKPBCXPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H34P2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501338570 | |

| Record name | Ethylenebis(triphenylphosphine)platinum(0) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501338570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

747.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12120-15-9 | |

| Record name | Ethylenebis(triphenylphosphine)platinum(0) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501338570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenebis(triphenylphosphine)platinum(0) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Ethylenebis Triphenylphosphine Platinum 0

Established Synthetic Routes from Platinum(II) and Platinum(IV) Precursors

The synthesis of Ethylenebis(triphenylphosphine)platinum(0), with the formula [Pt(C₂H₄)(PPh₃)₂], typically proceeds from more common platinum(II) precursors, although routes from platinum(IV) are also feasible through intermediate reduction steps.

A primary and widely utilized method involves the reduction of a platinum(II) salt in the presence of the necessary ligands. A common starting material is potassium tetrachloroplatinate(II) (K₂[PtCl₄]). wikipedia.org The synthesis often involves the in-situ formation of a Pt(II)-phosphine complex, such as cis-bis(triphenylphosphine)platinum(II) chloride ([cis-PtCl₂(PPh₃)₂]), which is then reduced to the platinum(0) state. wikipedia.org Hydrazine hydrate (B1144303) or sodium borohydride (B1222165) are frequently employed as reducing agents in an ethanolic suspension. Bubbling ethylene (B1197577) gas through the reaction mixture then displaces a weakly bound ligand, such as a solvent molecule or an excess phosphine (B1218219) ligand, to yield the final product.

An alternative route begins with tetrakis(triphenylphosphine)platinum(0) (B82886) ([Pt(PPh₃)₄]). wikipedia.org This Pt(0) complex, which itself is synthesized by the reduction of K₂[PtCl₄] with alkaline ethanol (B145695) in the presence of excess triphenylphosphine (B44618), can react with ethylene. wikipedia.org In solution, [Pt(PPh₃)₄] exists in equilibrium with [Pt(PPh₃)₃] and free triphenylphosphine. The introduction of ethylene leads to the displacement of one of the triphenylphosphine ligands to form the more stable ethylene complex.

Synthesis from platinum(IV) precursors is less direct and necessitates a preliminary reduction step. nih.gov A Pt(IV) compound, such as hexachloroplatinic acid or its salts, would first be reduced to a Pt(II) intermediate. acs.org For instance, a Pt(IV) complex can be reduced to a Pt(II) species like [PtCl₂(COD)] (where COD is 1,5-cyclooctadiene), which can then be converted to the target Pt(0) complex. mdpi.com This multi-step approach makes Pt(II) precursors the more common and efficient choice for laboratory and industrial synthesis.

Table 1: Comparison of Synthetic Precursors

| Precursor Type | Common Starting Material | Key Transformation | Typical Reagents |

|---|---|---|---|

| Platinum(II) | K₂[PtCl₄] | Reduction & Ligand Substitution | Hydrazine, NaBH₄, PPh₃, C₂H₄ |

| Platinum(II) | [cis-PtCl₂(PPh₃)₂] | Reduction & Ligand Substitution | Hydrazine, C₂H₄ |

| Platinum(0) | [Pt(PPh₃)₄] | Ligand Displacement | C₂H₄ |

| Platinum(IV) | H₂PtCl₆ | Reduction to Pt(II), then Reduction to Pt(0) | Reducing agent (e.g., hydrazine), PPh₃, C₂H₄ |

Ligand Selection and Reaction Conditions for Optimized Synthesis

The successful synthesis of [Pt(C₂H₄)(PPh₃)₂] is highly dependent on the careful selection of ligands and the precise control of reaction conditions.

Ligand Selection: The two primary ligands are triphenylphosphine (PPh₃) and ethylene (C₂H₄).

Triphenylphosphine (PPh₃): This bulky phosphine ligand is crucial for stabilizing the low-valent platinum(0) center. It is a strong sigma-donating and moderate pi-accepting ligand. The number of phosphine ligands coordinated to the platinum center is critical; typically, a slight excess of triphenylphosphine is used to ensure the formation of the desired bis(phosphine) complex. wikipedia.org The use of polymer-supported triphenylphosphine has also been explored, which can simplify product purification. nih.gov

Ethylene (C₂H₄): As a simple alkene, ethylene acts as a pi-accepting ligand. It binds to the platinum center in a side-on (η²) fashion, forming a bond that has characteristics of both a simple π-complex and a metallacyclopropane. cdnsciencepub.com The strength of this bond is sufficient to displace other weakly coordinated ligands but can be readily displaced by other ligands in subsequent reactions, making [Pt(C₂H₄)(PPh₃)₂] a valuable precursor itself. rsc.orgdicp.ac.cn

Reaction Conditions: Optimizing reaction conditions is key to achieving high yields and purity.

Solvent: The choice of solvent is critical for dissolving the precursors and facilitating the reaction. Ethanol is commonly used for the reduction of Pt(II) salts. wikipedia.org Tetrahydrofuran (THF) is another suitable solvent, particularly for ligand displacement reactions. rsc.org

Reducing Agent: For syntheses starting from Pt(II), a reducing agent is essential. Hydrazine hydrate is effective and widely used. Sodium borohydride is another common choice. In some preparations, alkaline ethanol can serve as both the solvent and the reducing agent. wikipedia.org

Temperature: Most synthetic procedures are carried out at room temperature. rsc.org However, gentle heating may be applied in some cases to ensure the completion of the reaction.

Atmosphere: To prevent the oxidation of the air-sensitive platinum(0) complex, the synthesis is typically performed under an inert atmosphere, such as argon or nitrogen gas. rsc.org

Table 2: Key Reaction Parameters for [Pt(C₂H₄)(PPh₃)₂] Synthesis

| Parameter | Typical Selection/Condition | Purpose |

|---|---|---|

| Phosphine Ligand | Triphenylphosphine (PPh₃) | Stabilizes Pt(0) center, controls coordination sphere |

| Olefin Ligand | Ethylene (C₂H₄) | Forms stable η²-complex, acts as a labile ligand |

| Solvent | Ethanol, Tetrahydrofuran (THF) | Dissolves reactants, facilitates reaction |

| Reducing Agent | Hydrazine hydrate, NaBH₄ | Reduces Pt(II) to Pt(0) |

| Temperature | Room Temperature | Controls reaction rate, minimizes side products |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the Pt(0) product |

Strategies for Controlling Purity and Reproducibility in Laboratory and Industrial Synthesis

Ensuring the purity of [Pt(C₂H₄)(PPh₃)₂] and the reproducibility of its synthesis requires stringent control over several factors.

Purification Strategies: The crude product obtained from the synthesis typically requires purification to remove unreacted starting materials, byproducts such as phosphine oxide, and salts.

Precipitation and Washing: A common and effective method for purification involves precipitating the product from the reaction mixture. This is often achieved by adding a non-solvent. For example, if the reaction is conducted in THF, adding hexane (B92381) can cause the desired complex to precipitate out as a crystalline solid. rsc.org The precipitate is then collected by filtration and washed with a suitable solvent (like hexane or ethanol) to remove soluble impurities. rsc.org

Recrystallization: For higher purity, recrystallization from a solvent system like toluene-hexane or THF-hexane can be employed.

Use of Supported Reagents: In an industrial context, simplifying purification is crucial. The use of polymer-supported triphenylphosphine can be advantageous. nih.gov The phosphine reagent is attached to a solid polymer bead. After the reaction, the supported phosphine and its byproducts can be easily removed by simple filtration, streamlining the workup process.

Reproducibility Strategies: Consistency between batches is a hallmark of a well-controlled synthetic process.

Purity of Precursors: The quality of the platinum salt and ligands is paramount. Using reagents of known and consistent purity is the first step toward reproducible results.

Reaction Monitoring: To ensure that each reaction proceeds to the same endpoint, analytical monitoring is essential. For phosphine-containing complexes, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to track the consumption of the starting phosphine complexes and the formation of the product. rsc.org

Strict Control of Conditions: Maintaining tight control over reaction parameters such as temperature, reaction time, reagent stoichiometry, and stirring rate is critical for reproducibility on both laboratory and industrial scales. Automated reaction systems can aid in achieving this level of control in an industrial setting.

Electronic Structure and Bonding in Ethylenebis Triphenylphosphine Platinum 0

Theoretical Frameworks for D¹⁰ Metal Complexes: Dewar-Chatt-Duncanson Model and Beyond

The bonding in Ethylenebis(triphenylphosphine)platinum(0) is archetypally described by the Dewar-Chatt-Duncanson model. nih.govresearchgate.netwikipedia.org This model explains the stability of transition metal-alkene complexes, which is not readily apparent given that alkenes lack lone pairs for typical dative bonding. researchgate.net The model posits a synergistic bonding mechanism involving two key components:

σ-Donation: The filled π-orbital of the ethylene (B1197577) ligand donates electron density to an empty, appropriately oriented d-orbital on the platinum(0) center. nih.govwikipedia.org This forms a sigma (σ) bond between the ethylene and the metal.

π-Backdonation: Concurrently, a filled d-orbital on the platinum(0) center donates electron density back into the empty π* (antibonding) orbital of the ethylene ligand. nih.govwikipedia.org This creates a pi (π) interaction.

Beyond the basic Dewar-Chatt-Duncanson model, a more nuanced understanding considers the complex as a metallacyclopropane. This perspective is particularly relevant when π-backdonation is strong. In such cases, the carbon atoms of the ethylene ligand can rehybridize from sp² towards sp³, leading to a bending of the hydrogen atoms away from the metal. nih.govwikipedia.org

Ligand Field and Molecular Orbital Analyses of the Platinum(0) Center

As a d¹⁰ complex, the platinum(0) center in Ethylenebis(triphenylphosphine)platinum(0) has a completely filled d-shell. In a simplified ligand field theory view for a tetrahedral-like d¹⁰ complex, the d-orbitals are not split in the same way as in octahedral or square planar geometries with unfilled d-shells. However, the interaction with the ligand orbitals leads to the formation of bonding and antibonding molecular orbitals.

A molecular orbital (MO) analysis provides a more detailed picture. The key interactions are between the frontier orbitals of the [Pt(PPh₃)₂] fragment and the ethylene ligand. The highest occupied molecular orbital (HOMO) of the complex results from a combination of a filled platinum d-orbital and the π-bonding orbital of ethylene, while the lowest unoccupied molecular orbital (LUMO) is primarily composed of the ethylene π* antibonding orbital with a contribution from a platinum d-orbital.

The bonding can be qualitatively depicted in a molecular orbital diagram where the π orbital of ethylene interacts with a suitable d-orbital on the platinum to form a σ-bonding and a σ-antibonding orbital. Simultaneously, a filled platinum d-orbital interacts with the π* orbital of ethylene to form a π-bonding and a π-antibonding orbital. The two electrons from the ethylene π-system and two electrons from the platinum d-orbital occupy the newly formed σ-bonding and π-bonding orbitals, respectively, resulting in a stable complex.

Influence of Triphenylphosphine (B44618) and Ethylene Ligands on Electronic Characteristics

The electronic characteristics of Ethylenebis(triphenylphosphine)platinum(0) are significantly influenced by the properties of both the triphenylphosphine and ethylene ligands.

The triphenylphosphine (PPh₃) ligands are primarily σ-donors through the lone pair on the phosphorus atom. However, they are also weak π-acceptors, capable of accepting electron density from the metal into the P-C σ* orbitals. The steric bulk of the triphenylphosphine ligands also plays a crucial role in the stability and reactivity of the complex.

The interplay between the phosphine (B1218219) and ethylene ligands is also important. The strong σ-donating nature of the phosphine ligands increases the electron density on the platinum center, which in turn enhances its ability to back-donate to the ethylene ligand. This synergistic effect stabilizes the complex.

Computational Elucidation of Electronic Structure and Bonding

Computational chemistry has provided invaluable quantitative insights into the electronic structure and bonding of Ethylenebis(triphenylphosphine)platinum(0) and its model analogues.

Density Functional Theory (DFT) has been widely used to study this complex. DFT calculations have been employed to determine geometric parameters, bond energies, and to analyze the nature of the metal-ligand interactions. For instance, DFT-optimized structures for C₂H₄–Pt(PPh₃)₂ have been reported. vaia.com

Natural Bond Orbital (NBO) analysis is another powerful tool used to quantify charge transfer between the metal and the ligands. NBO analysis on related copper(I)-ethylene complexes has shown that increasing the basicity of the other ligands enhances the metal-to-ethylene backdonation. illinoisstate.edu A similar trend is expected for the platinum complex, where the strong σ-donating triphenylphosphine ligands facilitate backdonation to the ethylene.

Below is a table summarizing some of the key findings from DFT studies on Pt(PH₃)₂(C₂H₄), which serves as a model for Ethylenebis(triphenylphosphine)platinum(0).

| Computational Method | Calculated Property | Value | Reference |

|---|---|---|---|

| B3LYP/6-31G(d):LANL2DZ | Pt-ethylene Binding Energy | 9.9 kJ/mol | wikipedia.org |

| DFT-D (B3LYP-D3) | Pt-ethylene Binding Energy in Pt(PH₃)₂(C₂H₄) | Consistent with CCSD(T) results | vaia.com |

For higher accuracy, ab initio methods that include electron correlation, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) theory, have been applied, particularly to the model system Pt(PH₃)₂(C₂H₄). These methods provide benchmark values for bond energies and can help to assess the accuracy of different DFT functionals.

Studies have shown that the calculated Pt-ethylene binding energy can vary significantly with the level of theory. For example, for Pt(PH₃)₂(C₂H₄), the binding energy was calculated to be 116.8 kJ/mol at the MP2/6-31G(d):LANL2DZ level of theory. wikipedia.org A highly accurate value of 17.2 kcal/mol (72.0 kJ/mol) was established at the CCSD(T) level of theory. illinoisstate.eduvaia.com The discrepancy between different computational methods highlights the challenge in accurately modeling the electronic structure of heavy metal complexes. It has been noted that a proper treatment of the full Pt(PPh₃)₂(C₂H₄) structure can lead to an even greater discrepancy with experimental values, indicating the significant effect of the phosphine ligand structure. vaia.com

The following table presents a comparison of bond dissociation energies for the Pt-ethylene bond in the model complex Pt(PH₃)₂(C₂H₄) calculated using different ab initio methods.

| Computational Method | Calculated Property | Value (kcal/mol) | Reference |

|---|---|---|---|

| MP2 | Pt-ethylene Bond Dissociation Energy | 27.9 | wikipedia.org |

| CCSD(T) | Pt-ethylene Bond Dissociation Energy | 17.2 | illinoisstate.eduvaia.com |

Reactivity Profiles and Mechanistic Investigations of Ethylenebis Triphenylphosphine Platinum 0

Fundamental Reaction Types

Oxidative Addition Reactions with Various Substrates.acs.orgacs.orgsigmaaldrich.comwikipedia.orgnih.gov

Ethylenebis(triphenylphosphine)platinum(0), often abbreviated as [Pt(C₂H₄)(PPh₃)₂], is a versatile platinum(0) complex that serves as a precursor in a multitude of chemical transformations. sigmaaldrich.comsigmaaldrich.coma2bchem.com Its reactivity is largely characterized by the lability of the ethylene (B1197577) ligand, which readily dissociates to generate the highly reactive 16-electron species, bis(triphenylphosphine)platinum(0), [Pt(PPh₃)₂]. This intermediate is central to the complex's ability to undergo oxidative addition with a wide array of substrates.

C-X Bond Activation (X = Halogen, Oxygen, Nitrogen)

The activation of carbon-heteroatom bonds is a cornerstone of the reactivity of [Pt(C₂H₄)(PPh₃)₂]. The platinum(0) center readily inserts into C-X bonds, leading to the formation of platinum(II) species. This process is fundamental in many catalytic cross-coupling reactions.

Research has demonstrated that [Pt(C₂H₄)(PPh₃)₂] reacts with various organotin compounds. For instance, the reaction with trimethyltin (B158744) chloride (SnMe₃Cl) results in the insertion of platinum into the Sn-C bond, forming cis-[PtMe(SnMe₂Cl)(PPh₃)₂]. capes.gov.br This reactivity extends to a range of other organotin compounds, including hexaphenylditin (Sn₂Ph₆). capes.gov.br However, with substrates like SnMe₃N=C(CF₃)₂, the insertion occurs at the Sn-N bond, highlighting the nuanced reactivity of the platinum complex based on the substrate's electronic and steric properties. capes.gov.br

Si-H and Si-Si Bond Activation (Hydrosilylation Relevance).acs.orgacs.orgnih.gov

The activation of silicon-hydrogen (Si-H) and silicon-silicon (Si-Si) bonds by [Pt(C₂H₄)(PPh₃)₂] and related platinum(0) complexes is of paramount importance in hydrosilylation catalysis. whiterose.ac.ukmdpi.comnih.gov This process typically follows the Chalk-Harrod mechanism or its variations. mdpi.com The initial step involves the oxidative addition of the Si-H bond of a hydrosilane to the platinum(0) center, forming a platinum(II) hydrido-silyl complex. Subsequent steps include olefin insertion into the Pt-H bond and reductive elimination of the alkylsilane product. mdpi.com

Studies on related platinum(0) complexes, such as those with 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligands, have provided insights into these fundamental steps. For example, the reaction of [Pt(dppf)(norbornene)] with 1,2-dihydrodisilanes leads to the oxidative addition of the Si-Si bond to form bis-silyl platinum(II) complexes. researchgate.net These complexes can then react with hydrogen to produce hydrido-silyl platinum(II) species, key intermediates in the catalytic hydrogenolysis of disilanes. researchgate.net

C-C Bond Activation and Rearrangements.acs.orgacs.org

While less common than C-X or Si-H activation, the activation of strained carbon-carbon (C-C) bonds by platinum(0) complexes has been observed. These reactions often involve small, strained ring systems where the release of ring strain provides a thermodynamic driving force for the reaction.

[Pt(C₂H₄)(PPh₃)₂] and its derivatives can react with cyclopropanes, particularly those bearing activating substituents, to induce C-C bond cleavage. This process leads to the formation of platinacyclobutane intermediates, which can then undergo further transformations. This reactivity is a key step in certain catalytic rearrangements and functionalizations of small carbocyclic rings.

Reactivity with Strong Proton Acids.acs.orgacs.orgharvard.eduharvard.edu

The interaction of [Pt(C₂H₄)(PPh₃)₂] with strong proton acids such as sulfuric acid (H₂SO₄) and trifluoromethanesulfonic acid (triflic acid) has been investigated. acs.org The reaction with triflic acid leads to the formation of ethane (B1197151) as the primary volatile product. acs.org This reaction is rapid, completing in under two minutes at 0 °C. acs.org The yield of ethane varies depending on the reaction conditions, with heterogeneous reactions between the solid complex and the acid providing higher yields (around 70%) compared to homogeneous reactions in benzene (B151609) (around 30%). acs.org Notably, ethylene is not detected as a product, as it rapidly reacts with the strong acid under the reaction conditions. acs.org

The proposed mechanism involves the protonation of the platinum(0) center to form a platinum(II) hydride species. Subsequent reductive elimination of ethane from a presumed ethylplatinum(II) hydride intermediate is a plausible pathway for product formation.

Ligand Exchange Dynamics and Kinetics.acs.orgharvard.eduwikipedia.org

The lability of the ligands in [Pt(C₂H₄)(PPh₃)₂] is a critical aspect of its reactivity, enabling it to act as a catalyst and catalyst precursor. sigmaaldrich.coma2bchem.com The ethylene ligand, in particular, is weakly bound and can be readily displaced by other ligands, including alkenes, alkynes, and phosphines. sigmaaldrich.com

The dissociation of the ethylene ligand from [Pt(C₂H₄)(PPh₃)₂] is a key equilibrium step that generates the coordinatively unsaturated [Pt(PPh₃)₂] species. This dissociation is often the rate-determining step in reactions initiated by [Pt(C₂H₄)(PPh₃)₂]. The rate of this exchange is influenced by the nature of the incoming ligand, with more strongly coordinating ligands facilitating the displacement of ethylene.

Furthermore, the triphenylphosphine (B44618) ligands can also undergo exchange, although this process is generally slower than the dissociation of the ethylene ligand. Studies on related platinum(0) phosphine (B1218219) complexes, such as tetrakis(triphenylphosphine)platinum(0) (B82886) [Pt(PPh₃)₄], show that phosphine dissociation is a facile process in solution, leading to an equilibrium between [Pt(PPh₃)₄], [Pt(PPh₃)₃], and free phosphine. wikipedia.org A similar dynamic is expected for [Pt(C₂H₄)(PPh₃)₂], where the concentration of the various platinum species in solution is dependent on the solvent, temperature, and the presence of other coordinating species.

The following table summarizes the key reaction types and substrates for Ethylenebis(triphenylphosphine)platinum(0).

| Reaction Type | Substrate Class | Example Substrate | Product Type |

| Oxidative Addition | |||

| C-X Bond Activation | Organotin Halides | SnMe₃Cl | cis-[PtMe(SnMe₂Cl)(PPh₃)₂] capes.gov.br |

| Si-H Bond Activation | Hydrosilanes | R₃SiH | Platinum(II) hydrido-silyl complexes mdpi.com |

| Si-Si Bond Activation | Disilanes | R₃Si-SiR₃ | Platinum(II) bis-silyl complexes researchgate.net |

| C-C Bond Activation | Strained Rings | Cyclopropane (B1198618) derivatives | Platinacyclobutanes |

| Protonation | Strong Acids | CF₃SO₃H | Ethane acs.org |

| Ligand Exchange | |||

| Ethylene Dissociation | - | - | [Pt(PPh₃)₂] + C₂H₄ |

| Phosphine Exchange | Phosphines | PR₃ | [Pt(C₂H₄)(PPh₃)(PR₃)] |

Displacement of Ethylene and Phosphine Ligands

The reactivity of ethylenebis(triphenylphosphine)platinum(0), [Pt(C₂H₄)(PPh₃)₂], is significantly influenced by the lability of its ligands. Both the ethylene and the triphenylphosphine ligands can be displaced by other molecules, a fundamental step that initiates many of its catalytic applications.

The ethylene ligand, being a weakly bound π-acceptor, is readily displaced by a variety of other ligands. This displacement is a common entry point for the synthesis of other platinum(0) complexes. For instance, the ethylene ligand can be substituted by other olefins or alkynes. A notable example is the reaction with fullerene (C₆₀), where the ethylene molecule is displaced to form (η²-C₆₀)Pt(PPh₃)₂, demonstrating the ability of the Pt(PPh₃)₂ fragment to bind to different π-systems. osti.gov Similarly, silylenes can react with [Pt(C₂H₄)(PPh₃)₂] to displace the ethylene and form platinum-silylene complexes. osti.gov

The triphenylphosphine (PPh₃) ligands, while more strongly bound than ethylene, can also undergo displacement, particularly in the presence of strongly coordinating ligands or under specific reaction conditions. Although the dissociation of PPh₃ from [Pt(C₂H₄)(PPh₃)₂] is less favorable than from its tetrakis(triphenylphosphine)platinum(0) analogue, it is a crucial step in many catalytic cycles. wikipedia.org The equilibrium between the bis- and mono-phosphine platinum species is highly dependent on the electronic and steric nature of the incoming ligand. For example, in related palladium(0) complexes, the displacement of phosphine ligands by haloarenes is a key step in oxidative addition reactions. mdpi.com The steric bulk of the phosphine ligands plays a significant role in their lability; bulkier phosphines tend to dissociate more readily, creating a vacant coordination site for substrate activation.

The following table summarizes the displacement of ligands from Ethylenebis(triphenylphosphine)platinum(0) by various reagents.

| Displaced Ligand | Reagent | Product | Reference |

| Ethylene | Fullerene (C₆₀) | (η²-C₆₀)Pt(PPh₃)₂ | osti.gov |

| Ethylene | Silylene | Platinum-silylene complex | osti.gov |

| Triphenylphosphine | Strong Proton Acids | trans-[PtH(solvent)(PPh₃)₂]⁺ | harvard.edu |

| Triphenylphosphine | Other Phosphines | Mixed phosphine platinum(0) complexes | rsc.org |

Role of Ligand Dissociation in Catalytic Cycles

Ligand dissociation from the platinum center is a prerequisite for most catalytic reactions involving ethylenebis(triphenylphosphine)platinum(0). The generation of a coordinatively unsaturated platinum species is essential for the substrate to access the metal center and initiate the catalytic cycle.

In many catalytic processes, the initial step is the dissociation of one of the ligands, typically the more labile ethylene, to generate the highly reactive 14-electron species, [Pt(PPh₃)₂]. This species can then readily undergo oxidative addition with a variety of substrates. The subsequent steps in the catalytic cycle may also involve the dissociation of a triphenylphosphine ligand to accommodate other reacting molecules.

The following table outlines the role of ligand dissociation in various catalytic reactions.

| Catalytic Reaction | Role of Ligand Dissociation | Consequence |

| Hydrosilylation | Creation of a vacant site for oxidative addition of Si-H bond. | Initiation of the catalytic cycle. |

| Cross-Coupling | Generation of a coordinatively unsaturated Pd(0) or Pt(0) species for oxidative addition of organohalides. | Formation of the key aryl-metal intermediate. |

| Carbonylation | Allows for the coordination of carbon monoxide. | Formation of metal-carbonyl species. |

Reductive Elimination Pathways

Reductive elimination is a key bond-forming step in many catalytic cycles mediated by platinum complexes, including those derived from ethylenebis(triphenylphosphine)platinum(0). This process typically involves the formation of a new bond between two ligands attached to the metal center, with a concomitant reduction in the oxidation state of the metal, usually from Pt(II) to Pt(0).

In the context of catalysis, after oxidative addition and subsequent transformations (e.g., migratory insertion), the desired organic product is released from the platinum center via reductive elimination, regenerating the catalytically active Pt(0) species. For instance, in cross-coupling reactions, the reductive elimination of a C-C bond from an arylpalladium(II) or arylplatinum(II) complex is the final step that yields the coupled product. The rate of this reductive elimination can be influenced by the electronic properties of the aryl groups; electron-withdrawing substituents on the aryl group can accelerate the reductive elimination to form carbon-carbon bonds. nih.gov

In some cases, the reductive elimination can be induced by external reagents. For example, the addition of phosphine ligands can accelerate the β-aryloxy group elimination from (β-aryloxyethyl)(bromo)bis(triphenylphosphine)platinum(II) to liberate ethylene. rsc.org Furthermore, Z-type interactions with Lewis acids like bis(perfluorophenyl)zinc can significantly accelerate the rate of reductive elimination from platinum(II) diaryl complexes. nih.gov

The table below provides examples of reductive elimination from platinum(II) complexes.

| Reactant Complex | Product of Reductive Elimination | Influencing Factor | Reference |

| Arylpalladium(II) cyanide complexes | Arylnitriles | Electron-donating substituents on the aryl ligand accelerate the reaction. | nih.gov |

| (β-aryloxyethyl)(bromo)bis(triphenylphosphine)platinum(II) | Ethylene | Addition of phosphine ligands. | rsc.org |

| Platinum(II) diaryl complexes | Biaryls | Z-type interaction with bis(perfluorophenyl)zinc. | nih.gov |

| Di-n-butylbis(triphenylphosphine)platinum(II) | n-butane | Concentration of triphenylphosphine. | harvard.edu |

Reaction Mechanisms in Catalytic Processes

Hydrosilylation Mechanisms Catalyzed by Platinum(0) Species

Platinum(0) complexes, including ethylenebis(triphenylphosphine)platinum(0), are effective catalysts for the hydrosilylation of olefins and alkynes, a reaction that involves the addition of a Si-H bond across a C-C multiple bond. The most widely accepted mechanism for this process is the Chalk-Harrod mechanism. mdpi.com

The catalytic cycle is generally believed to proceed through the following key steps:

Oxidative Addition: The catalytically active Pt(0) species, often generated by the dissociation of a ligand from the precursor, undergoes oxidative addition with the hydrosilane (R₃SiH) to form a platinum(II) hydride-silyl complex, [Pt(H)(SiR₃)(PPh₃)₂].

Olefin/Alkyne Coordination: The unsaturated substrate (alkene or alkyne) coordinates to the platinum(II) center.

Migratory Insertion: The coordinated olefin or alkyne then undergoes migratory insertion into the Pt-H bond. This step is often regioselective, leading to either the α- or β-adduct.

Reductive Elimination: The final step is the reductive elimination of the alkyl- or vinylsilane product, which regenerates the catalytically active Pt(0) species, allowing the cycle to continue.

While the Chalk-Harrod mechanism provides a general framework, variations can occur depending on the specific catalyst, substrates, and reaction conditions. For instance, side reactions such as olefin isomerization can compete with the hydrosilylation pathway. mdpi.com

The following table outlines the key steps in the Chalk-Harrod mechanism for hydrosilylation.

| Step | Description | Intermediate Species |

| 1. Oxidative Addition | The Si-H bond of the hydrosilane adds to the Pt(0) center. | [Pt(H)(SiR₃)(PPh₃)₂] |

| 2. Substrate Coordination | The alkene or alkyne coordinates to the platinum(II) complex. | [Pt(H)(SiR₃)(alkene/alkyne)(PPh₃)₂] |

| 3. Migratory Insertion | The coordinated alkene or alkyne inserts into the Pt-H bond. | [Pt(alkyl/vinyl)(SiR₃)(PPh₃)₂] |

| 4. Reductive Elimination | The hydrosilylated product is eliminated, regenerating the Pt(0) catalyst. | [Pt(PPh₃)₂] |

Carbonylation and Hydroformylation Catalysis

Ethylenebis(triphenylphosphine)platinum(0) and related platinum complexes can serve as catalysts or precatalysts in carbonylation and hydroformylation reactions. Hydroformylation, the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, is a major industrial process for the synthesis of aldehydes.

The catalytic cycle for hydroformylation catalyzed by transition metal complexes, including those of platinum, generally involves a series of well-established elementary steps. In the case of platinum-catalyzed hydroformylation, a "hydride mechanism" is often operative. documentsdelivered.com Key intermediates in this cycle include platinum(II) hydride, alkyl, and acyl complexes. The reaction of ethylene with carbon monoxide and hydrogen in the presence of a platinum-phosphine catalyst system can lead to the formation of diethyl ketone. documentsdelivered.com The relative stability of the various platinum(II) hydride complexes present in the reaction mixture can significantly influence the catalytic activity. documentsdelivered.com

The following table summarizes the key steps in a generalized hydroformylation cycle.

| Step | Description |

| 1. Ligand Dissociation & Oxidative Addition of H₂ | A ligand dissociates from the metal center, which then undergoes oxidative addition of hydrogen. |

| 2. Olefin Coordination | The alkene substrate coordinates to the metal hydride complex. |

| 3. Migratory Insertion | The coordinated alkene inserts into the metal-hydride bond to form a metal-alkyl intermediate. |

| 4. CO Coordination and Insertion | Carbon monoxide coordinates to the metal-alkyl complex and subsequently inserts into the metal-carbon bond to form a metal-acyl species. |

| 5. Reductive Elimination | The aldehyde product is formed via reductive elimination from the metal-acyl hydride intermediate, regenerating the active catalyst. |

Cross-Coupling and Oligomerization Reactions

Platinum complexes, including those generated from ethylenebis(triphenylphosphine)platinum(0), can be utilized in cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. While palladium-based catalysts are more commonly employed for these transformations, platinum catalysts can offer unique reactivity and selectivity.

The general mechanism for a cross-coupling reaction, such as a Suzuki or Stille coupling, involves a catalytic cycle that typically includes three main steps:

Oxidative Addition: The active Pt(0) catalyst reacts with an organic halide (R-X) to form a Pt(II) intermediate, [Pt(R)(X)(PPh₃)₂].

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron or organotin compound) is transferred to the platinum center, displacing the halide and forming a diorganoplatinum(II) complex, [Pt(R)(R')(PPh₃)₂].

Reductive Elimination: The final step is the reductive elimination of the coupled product (R-R'), which regenerates the Pt(0) catalyst.

Ethylenebis(triphenylphosphine)platinum(0) can also catalyze the oligomerization of alkynes. This process involves the coupling of two or more alkyne molecules to form larger, more complex structures. The mechanism of alkyne oligomerization often proceeds through the formation of platinacyclopentadiene intermediates, which can then react further with additional alkyne units.

Cyclopropanation and Annulation Reactions

While platinum complexes, in general, are known to catalyze cyclopropanation and annulation reactions, specific and detailed research findings on the application of Ethylenebis(triphenylphosphine)platinum(0) in these transformations are not extensively documented in readily available scientific literature. Mechanistic insights from related platinum-catalyzed processes suggest that the reaction likely proceeds through the formation of a platina-cyclobutane intermediate or a platinum-carbene species. In a hypothetical cyclopropanation reaction, the platinum(0) complex would first coordinate to an alkene. Subsequent reaction with a carbene precursor would lead to the formation of the cyclopropane ring and regeneration of the catalyst.

Similarly, in annulation reactions, Ethylenebis(triphenylphosphine)platinum(0) could potentially catalyze the cycloaddition of dienes or other unsaturated systems. The mechanism would likely involve oxidative addition of the substrates to the platinum(0) center, followed by migratory insertion and reductive elimination to form the cyclic product.

Due to the limited specific data in the literature for Ethylenebis(triphenylphosphine)platinum(0) in these exact roles, a representative data table cannot be constructed.

Hydrogenation of Unsaturated Substrates

Platinum complexes are widely recognized for their catalytic activity in the hydrogenation of unsaturated compounds such as alkenes and alkynes. khanacademy.org The general mechanism for catalytic hydrogenation using a platinum(0) complex like Ethylenebis(triphenylphosphine)platinum(0) involves several key steps. Initially, the ethylene ligand is displaced by a substrate molecule containing an unsaturated bond (e.g., an alkene or alkyne). This is followed by the oxidative addition of dihydrogen (H₂) to the platinum center, forming a dihydridoplatinum(II) species. Subsequently, migratory insertion of the coordinated unsaturated substrate into a platinum-hydride bond occurs, followed by reductive elimination of the saturated product, which regenerates the platinum(0) catalyst.

Although the catalytic potential of Ethylenebis(triphenylphosphine)platinum(0) in hydrogenation is recognized, detailed research reports providing extensive data on substrate scope, yields, and conditions for this specific complex are scarce in the public domain. General principles of platinum-catalyzed hydrogenations suggest that it would be an effective catalyst. For instance, the hydrogenation of alkynes can often be controlled to yield either cis-alkenes or alkanes depending on the catalyst and reaction conditions.

A lack of specific documented examples prevents the creation of a detailed data table for hydrogenations catalyzed by Ethylenebis(triphenylphosphine)platinum(0).

Regioselectivity and Stereoselectivity in Platinum(0)-Mediated Transformations

Regioselectivity and stereoselectivity are critical aspects of metal-catalyzed reactions, and transformations mediated by platinum(0) complexes are no exception. The nature of the ligands, the substrate, and the reaction conditions all play a pivotal role in determining the outcome of the reaction.

In the context of reactions catalyzed by Ethylenebis(triphenylphosphine)platinum(0), the bulky triphenylphosphine ligands create a sterically demanding environment around the platinum center. This steric hindrance can significantly influence the regioselectivity of a reaction by favoring the approach of a substrate from the less hindered side. For example, in the hydrogenation of an unsymmetrically substituted alkene, the catalyst would likely coordinate to the less sterically encumbered face of the double bond, leading to the delivery of hydrogen atoms to that face.

Electronic effects also play a crucial role in directing the regioselectivity. In reactions involving polar substrates, the electron-rich platinum(0) center will preferentially interact with the more electron-deficient part of the molecule. For instance, in the addition of a nucleophile to an activated alkyne, the platinum catalyst can control the position of the nucleophilic attack by coordinating to the alkyne and modifying its electronic properties.

Stereoselectivity, the preferential formation of one stereoisomer over another, is also heavily influenced by the chiral environment that can be created around the metal center. While Ethylenebis(triphenylphosphine)platinum(0) itself is an achiral complex, the principles of stereocontrol are often demonstrated using platinum complexes with chiral phosphine ligands. In such cases, the chiral ligands create a dissymmetric space around the platinum atom, which can lead to high enantioselectivity in the products. For a complex like Ethylenebis(triphenylphosphine)platinum(0), diastereoselectivity can be achieved when the substrate itself contains a chiral center. The interaction between the chiral substrate and the catalyst can favor the formation of one diastereomer over the other.

Spectroscopic and Structural Characterization Methods for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Intermediate Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for studying the behavior of "Ethylenebis(triphenylphosphine)platinum(0)" in solution. It allows for the real-time monitoring of reactions and the identification of transient intermediates.

³¹P NMR for Phosphine (B1218219) Ligand Dynamics and Coordination Environment

³¹P NMR spectroscopy is particularly powerful for probing the environment around the phosphorus atoms of the triphenylphosphine (B44618) ligands. The chemical shift, coupling constants, and signal multiplicity in a ³¹P NMR spectrum offer a wealth of information. The coordination of the phosphine ligands to the platinum center is unequivocally confirmed by the presence of a single signal accompanied by two satellites, which arise from the coupling between ³¹P and the NMR-active ¹⁹⁵Pt isotope. nih.gov The magnitude of the one-bond coupling constant, ¹J(Pt,P), is indicative of the s-character of the Pt-P bond and can be sensitive to the nature of the other ligands coordinated to the platinum. nih.gov For instance, a significant increase in the ¹J(Pt,P) coupling constant can be observed upon the dissociation of a ligand, reflecting an enhancement of the s-character in the remaining Pt-P bonds. nih.gov

Ligand exchange processes, where the triphenylphosphine ligands are displaced by other phosphines or ligands, can be readily monitored using ³¹P NMR. osti.gov These studies help in understanding the lability of the phosphine ligands and the relative binding affinities of different ligands to the platinum(0) center. osti.gov The chemical shifts in the ³¹P NMR spectra are also sensitive to the electronic and steric properties of the phosphine ligands and can be used to characterize the products of these exchange reactions. magritek.com

Table 1: Representative ³¹P NMR Data for Platinum-Phosphine Complexes

| Complex | Solvent | Chemical Shift (δ, ppm) | ¹J(Pt,P) (Hz) | Reference |

| cis-[PtCl₂{iPr₂P(C₉H₈N)}₂] | CDCl₃ | 17.5, -7.8 | 3231, 3083 | nih.gov |

| [(PPh₃)₂Pt(η²-(E)-1,2-ditosylethene)] | CDCl₃ | ~30 (Δδ) | ~3700 | nih.gov |

| Low-coordinate Pt(0)-germylene complex | C₆D₆ | 17.9 | 5376 | nih.gov |

| Pt(II) phosphinoborane complex | - | - | - | nih.gov |

¹H and ¹³C NMR for Substrate and Product Analysis, and Ethylene (B1197577) Coordination

¹H and ¹³C NMR spectroscopy are indispensable for tracking the transformation of substrates and identifying the structure of organic products in reactions catalyzed by or involving "Ethylenebis(triphenylphosphine)platinum(0)". These techniques provide detailed information about the proton and carbon skeletons of the molecules involved.

Furthermore, ¹H and ¹³C NMR are crucial for studying the coordination of the ethylene ligand to the platinum center. The chemical shifts of the ethylene protons and carbons change significantly upon coordination. The analysis of these shifts, along with coupling constants, can provide insights into the nature of the platinum-ethylene bond. acs.orguoc.gr For instance, the displacement of the ethylene ligand during a reaction can be followed by the appearance of signals corresponding to free ethylene in the ¹H NMR spectrum. nih.govacs.org

Variable-Temperature NMR Studies for Dynamic Processes

Variable-temperature (VT) NMR spectroscopy is a powerful tool for investigating dynamic processes such as ligand exchange, fluxional behavior of the complex, and the thermodynamics and kinetics of chemical reactions. acs.orgnih.govoxinst.com By recording NMR spectra at different temperatures, it is possible to observe changes in the spectra that are indicative of these dynamic processes. oxinst.com

For example, at low temperatures, the exchange between different conformers or the exchange of ligands might be slow on the NMR timescale, resulting in separate signals for each species. As the temperature is increased, the rate of exchange increases, leading to the broadening and eventual coalescence of these signals into a single, averaged signal. oxinst.com Analysis of the line shapes at different temperatures can provide quantitative information about the activation energies and rates of these dynamic processes. nih.govoxinst.com VT-NMR studies have been instrumental in understanding the mechanisms of reactions involving platinum complexes, including the migratory insertion steps in polymerization reactions. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Bonds and Reactivity

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They provide a "fingerprint" of the bonds present in a complex and can be used to monitor changes in bonding during a reaction.

In the context of "Ethylenebis(triphenylphosphine)platinum(0)," IR and Raman spectroscopy are particularly useful for studying the platinum-ethylene bond. The C=C stretching vibration of the ethylene ligand, which is observed in the Raman spectrum, experiences a significant redshift upon coordination to the platinum center. acs.orgcapes.gov.br This shift is indicative of the back-donation of electron density from the platinum d-orbitals to the π* antibonding orbitals of the ethylene, which weakens the C=C bond. acs.org The magnitude of this redshift can provide a qualitative measure of the strength of the metal-ethylene interaction. acs.orgcapes.gov.br

IR spectroscopy is also sensitive to the presence of other functional groups in the ligands and substrates and can be used to follow the progress of a reaction by monitoring the disappearance of reactant bands and the appearance of product bands. For example, the strong C≡O stretching band in the IR spectrum is a characteristic signature for the coordination of carbon monoxide to the platinum center. nih.gov

Table 2: Vibrational Frequencies for Ethylene Adsorbed on Platinum

| Vibrational Mode | Frequency (cm⁻¹) | Technique | Reference |

| ν(C=C) | 1495-1540 | SERS | acs.orgcapes.gov.br |

| δs(CH₂) | 1190-1275 | SERS | acs.org |

| ν(C-H) | 2880-2890 | SERS | acs.orgcapes.gov.br |

| δs(CH₃) | 1340 | SERS | acs.orgcapes.gov.br |

X-ray Diffraction Analysis of Platinum(0) Complexes and Their Reactive Intermediates/Adducts

Structural analysis of these complexes reveals key details about the coordination of the phosphine and ethylene ligands. For instance, X-ray structures have shown the η²-coordination of the ethylene ligand and have provided precise measurements of the Pt-P and Pt-C bond lengths. researchgate.net Furthermore, the crystal structures of reaction products and stable intermediates provide invaluable snapshots of the reaction pathway, helping to corroborate mechanistic proposals derived from spectroscopic data.

Advanced Spectroscopic Techniques for Electronic Structure Probing (e.g., XAS, PES)

Advanced spectroscopic techniques such as X-ray Absorption Spectroscopy (XAS) and Photoelectron Spectroscopy (PES) offer deeper insights into the electronic structure of platinum complexes.

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that can probe the oxidation state and local coordination environment of the platinum atom, even in complex or amorphous systems. nih.govmdpi.comrsc.org The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state of the platinum, with higher oxidation states generally corresponding to a shift to higher absorption energies. nih.govrsc.orgnih.gov The Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the coordination number and interatomic distances of the atoms surrounding the platinum center. nih.govmdpi.com XAS is therefore a valuable tool for tracking changes in the platinum center during catalytic cycles. nih.gov

Photoelectron Spectroscopy (PES) , which includes both X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS), measures the binding energies of electrons in a molecule. libretexts.orgkhanacademy.org This information can be used to probe the electronic structure and bonding in platinum complexes. acs.org For instance, changes in the core-level binding energies of the platinum and other atoms can provide information about changes in the electron density at these atoms as a result of ligand substitution or redox processes. acs.org

Computational Chemistry and Theoretical Studies of Ethylenebis Triphenylphosphine Platinum 0 Reactivity

Potential Energy Surface Mapping of Catalytic Cycles

While detailed PES mapping for a complete catalytic cycle involving Ethylenebis(triphenylphosphine)platinum(0) is not extensively documented in dedicated studies of this specific complex, the methodology has been widely applied to other transition metal catalysts. For example, Density Functional Theory (DFT) has been used to map the PES for reactions such as propylene epoxidation on copper oxide catalysts, revealing the energy profiles and optimized structures of intermediates and transition states researchgate.net. These studies showcase how computational approaches can trace the energetic landscape of a catalytic cycle, providing a theoretical foundation for understanding reaction kinetics and mechanisms. For Ethylenebis(triphenylphosphine)platinum(0), such studies would be invaluable in mapping out catalytic processes like hydrosilylation or other cross-coupling reactions.

Transition State Characterization and Activation Energy Calculations

A key aspect of understanding reaction kinetics is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. Computational methods, particularly DFT, are adept at locating and characterizing the geometry and energy of these fleeting structures. The energy difference between the reactants and the transition state defines the activation energy, a critical parameter that governs the reaction rate.

Theoretical studies on related palladium(0) complexes offer insights into the types of transition states that might be involved in reactions of Ethylenebis(triphenylphosphine)platinum(0). For instance, in the oxidative addition of aryl halides to Pd(0) complexes, two primary mechanisms are considered: a three-centered concerted mechanism and a nucleophilic displacement mechanism researchgate.net. Computational studies have been employed to calculate the activation energies for both pathways, helping to determine the preferred mechanism under different conditions researchgate.net. Similar computational approaches could be applied to Ethylenebis(triphenylphosphine)platinum(0) to elucidate the transition states and activation energies for fundamental steps like oxidative addition, which are common in its catalytic applications.

Mechanistic Predictions and Validation with Experimental Data

One of the most significant contributions of computational chemistry is its ability to predict reaction mechanisms, which can then be validated through experimental studies. Theoretical calculations can propose plausible reaction pathways, identify key intermediates, and predict kinetic isotope effects, which can be compared with experimental observations.

For instance, computational studies on the thermal decomposition of di-n-butylbis(triphenylphosphine)platinum(II) have proposed a detailed intramolecular mechanism involving the initial dissociation of a triphenylphosphine (B44618) ligand to create a vacant coordination site, followed by β-hydride elimination and reductive elimination nih.gov. The computational models predicted how the rate-limiting step would change with the concentration of free triphenylphosphine, a prediction that aligns with experimental kinetic data nih.gov. This synergy between computational prediction and experimental validation is essential for building a robust understanding of the reactivity of platinum complexes like Ethylenebis(triphenylphosphine)platinum(0).

Ligand Effects on Reactivity and Selectivity: A Computational Perspective

The triphenylphosphine ligands in Ethylenebis(triphenylphosphine)platinum(0) play a crucial role in modulating the electronic and steric properties of the platinum center, thereby influencing its reactivity and selectivity. Computational studies provide a quantitative framework for understanding these ligand effects.

DFT calculations on palladium-catalyzed cross-coupling reactions have demonstrated how the electronic and steric properties of phosphine (B1218219) ligands impact the different steps of the catalytic cycle, including oxidative addition, transmetallation, and reductive elimination researchgate.net. These studies often use quantitative measures such as Tolman's electronic parameter and cone angle to correlate ligand properties with calculated energy barriers. For Ethylenebis(triphenylphosphine)platinum(0), computational methods can be used to understand how modifications to the phosphine ligands, such as the introduction of electron-donating or electron-withdrawing substituents on the phenyl rings, would alter the catalytic performance. Such computational screening can guide the rational design of more efficient catalysts. For example, DFT calculations have been used to explore the effect of different phosphine ligands on the Suzuki-Miyaura coupling, revealing that oxidative addition is mainly governed by electronic effects, while transmetallation and reductive elimination are controlled by a combination of both steric and electronic factors.

| Catalytic Step | Dominant Ligand Effect | Computational Finding |

| Oxidative Addition | Electronic | Electron-donating ligands facilitate this step. |

| Transmetallation | Steric and Electronic | A balance of properties is required for optimal rates. |

| Reductive Elimination | Steric | Bulkier ligands can accelerate this final step. |

Molecular Dynamics Simulations for Ligand Fluxionality and Solvation Effects

While static quantum chemical calculations provide valuable information about stationary points on the potential energy surface, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of molecules in solution. MD simulations can be used to study the fluxionality of ligands, such as the propeller-like twisting of the phenyl groups in the triphenylphosphine ligands, and to explicitly model the effects of the solvent on the reactivity of the complex.

Advanced Catalytic Applications and Future Research Directions

Development of Supported or Heterogenized Platinum(0) Catalysts for Improved Efficiency

Homogeneous catalysts like ethylenebis(triphenylphosphine)platinum(0) offer high activity and selectivity. However, their separation from the reaction products can be challenging and costly, leading to potential contamination of the product with the precious metal. To overcome this, significant research has focused on the development of supported or heterogenized platinum catalysts. Immobilizing the catalyst on a solid support facilitates easy separation and recycling, which is crucial for improving economic viability and sustainability.

The primary requirements for support materials include high specific surface area, ample anchoring sites for the catalyst, high stability under reaction conditions, and good dispersion of the catalytic species to prevent agglomeration. stanford.edu Silica is a commonly used support material due to its inertness and porous structure. For instance, silica-supported platinum-based catalysts have demonstrated effectiveness in practical applications such as the oxidation of ethylene (B1197577). researchgate.netrsc.org In a study focused on the preservation of perishable goods, silica-supported platinum and platinum-ruthenium catalysts were shown to effectively remove ethylene from storage environments, thereby significantly delaying the ripening of fruits and vegetables like bananas, cucumbers, and apples. researchgate.netrsc.org

High nuclearity platinum carbonyl clusters have also been used as precursors to create nanocatalysts supported on materials like the ionic polyelectrolyte poly(diallyldimethylammonium chloride). researchgate.net This method utilizes ion-pairing to anchor the platinum clusters, which are then converted into nanoparticles that are effective for the chemoselective hydrogenation of various functional groups. researchgate.net These examples, while not exclusively using ethylenebis(triphenylphosphine)platinum(0), highlight the prevailing strategies for heterogenizing platinum catalysts to enhance their practical utility and efficiency.

Integration into Multicomponent Catalytic Systems

The efficacy of a catalytic process can often be enhanced by using a multicomponent system where the primary catalyst works in concert with co-catalysts or additives. These systems can facilitate the in-situ generation of the active catalytic species or enable tandem or cooperative catalytic cycles.

A pertinent example is the platinum-catalyzed hydroboration of unactivated terminal alkynes. qub.ac.uk In this system, a platinum(II) precursor, PtCl2, is combined with a phosphine (B1218219) ligand (XPhos) and a catalytic amount of triethylsilane (Et3SiH). qub.ac.uk The silane (B1218182) acts as a reducing agent to rapidly convert the initial Pt(II) complex into the catalytically active Pt(0) species, Pt(XPhos)2, which then effectively catalyzes the hydroboration reaction. qub.ac.uk This approach of generating the active Pt(0) catalyst in the reaction mixture is a powerful strategy that could be adapted for systems involving ethylenebis(triphenylphosphine)platinum(0) or its derivatives.

Exploration of Novel Substrates and Reaction Types for Platinum(0) Catalysis

Research continues to uncover new substrates and reaction pathways for platinum(0) catalysts, including ethylenebis(triphenylphosphine)platinum(0). This complex serves as a valuable precursor for a variety of transformations beyond simple ligand exchange.

One of the most significant areas of application is in hydrosilylation reactions. Platinum complexes are highly effective catalysts for the addition of Si-H bonds across double and triple bonds. alkalisci.commdpi.comqualitas1998.net The hydrosilylation of alkynes can yield various isomers, and the choice of catalyst and ligands can control the regioselectivity of the reaction. nih.gov For example, while some homogeneous catalysts favor the formation of the β-(E)-isomer, certain heterogeneous platinum catalysts can steer the reaction towards the α-isomer. nih.gov The reaction is not only important for producing organosilicon materials but also for creating versatile vinylsilane reagents for cross-coupling reactions. qualitas1998.net

Another emerging area is the hydroboration of unactivated alkynes, which provides a direct route to vinyl boronates. A recently developed method uses a PtCl2/XPhos/Et3SiH system to achieve this transformation with high stereo- and regiocontrol, even for complex substrates containing heteroatoms that can challenge other catalysts. qub.ac.uk

Ethylenebis(triphenylphosphine)platinum(0) also participates in oxidative addition and insertion reactions with a range of substrates. Early work demonstrated its reactivity with strong proton acids. harvard.eduharvard.edu More complex transformations involve reactions with organometallic reagents. For instance, it reacts with various tri-organotin compounds (SnR3X), where the platinum atom inserts into the tin-carbon or tin-nitrogen bond. capes.gov.br This reactivity opens pathways for the synthesis of novel organometallic structures.

The table below summarizes some of the key reaction types and substrates explored with ethylenebis(triphenylphosphine)platinum(0) and related platinum(0) catalysts.

| Reaction Type | Substrate Class | Specific Substrates | Product Type | Reference(s) |

| Hydrosilylation | Alkenes & Alkynes | Phenylacetylene, Allylbenzene, 5-Decyne | Vinylsilanes, Alkylsilanes | alkalisci.comnih.govscirp.org |

| Hydroboration | Unactivated Alkynes | Phenylacetylene, Heterocyclic Alkynes | (E)-1,2-Vinyl Boronates | qub.ac.uk |

| Oxidative Addition / Insertion | Organotin Compounds | SnMe3Cl, Sn2Ph6, SnMe3N:C(CF3)2 | Pt-Sn Bonded Complexes | capes.gov.br |

| Protonation | Strong Acids | Trifluoromethanesulfonic acid | Platinum Hydride Complexes | harvard.eduharvard.edu |

Sustainable and Green Chemistry Applications of Platinum(0) Catalysts

The principles of green chemistry—which include waste prevention, energy efficiency, use of renewable feedstocks, and designing for degradation—are increasingly guiding catalyst development. mdpi.com Platinum(0) catalysts are being explored in applications that align with these goals.

A notable green application is in the preservation of food , which addresses the global issue of food waste. Ethylene is a plant hormone that triggers ripening and spoilage in many fruits and vegetables. Silica-supported platinum catalysts have been shown to effectively decompose ethylene at ambient conditions, thereby extending the shelf life of produce. rsc.org This catalytic removal of ethylene is a sustainable alternative to energy-intensive refrigeration or controlled-atmosphere storage. researchgate.netrsc.org

Design Principles for Next-Generation Platinum(0) Organometallic Catalysts with Tunable Reactivity

The design of new and improved platinum(0) catalysts hinges on the ability to tune their reactivity, selectivity, and stability. This is primarily achieved by modifying the ligand environment around the platinum center. The interplay of steric and electronic properties of the ligands provides a powerful tool for catalyst optimization. numberanalytics.com

Ligand Effects: The choice of phosphine ligands, or alternative ligands like isocyanides, is critical. The electron-donating strength of the ligand affects the nucleophilicity and redox properties of the platinum center, while the steric bulk can influence substrate accessibility and selectivity. numberanalytics.commdpi.com For example, in the platinum-catalyzed allylation of amines, ligands with a large bite angle were found to be more efficient because they disfavor the formation of a deactivated catalyst state. nih.gov

Tuning Electronic Properties: The electronic structure of the platinum atom can be finely tuned to enhance catalytic activity. This can be achieved not only by the directly coordinated ligands but also by more subtle "ligand effects" from the catalyst's environment. For instance, embedding nickel or cobalt in the subsurface layer of a platinum catalyst modifies the electronic d-band structure of the surface platinum atoms. stanford.edu This tuning weakens the bonding of adsorbates like oxygen, thereby enhancing the catalyst's reactivity. stanford.edu

Control of Coordination and Geometry: The stability and reactivity of platinum complexes are also dictated by their coordination geometry. For Pt(II) complexes, which are often intermediates in Pt(0) catalytic cycles, the use of cyclometalating ligands allows for the synthesis of highly stable square planar complexes. nih.gov The electronic and photophysical properties of these complexes can be subtly tuned by modifying the substituents on the ligands, which in turn influences their application in areas like photosensitization. nih.gov

By systematically applying these design principles—manipulating ligand sterics and electronics, controlling coordination geometry, and engineering the catalyst's extended environment—researchers can develop next-generation platinum(0) organometallic catalysts tailored for specific, challenging chemical transformations.

Q & A

Q. What are the standard synthetic protocols for preparing ethylenebis(triphenylphosphine)platinum(0), and what critical reaction conditions must be controlled?

Ethylenebis(triphenylphosphine)platinum(0) is typically synthesized via reduction of platinum(II) precursors. A common method involves reducing dichlorobis(triphenylphosphine)platinum(II) ([PtCl₂(PPh₃)₂]) with hydrazine hydrate in ethanol, followed by treatment with ethylene or alkenes to stabilize the platinum(0) center . Critical conditions include maintaining an inert atmosphere (e.g., nitrogen/argon) to prevent oxidation, precise stoichiometry of the reducing agent, and controlled addition of the alkene ligand to avoid side reactions. Post-synthesis purification often involves recrystallization from dichloromethane/hexane mixtures .

Q. How can the molecular geometry of ethylenebis(triphenylphosphine)platinum(0) be determined using X-ray crystallography?

Single-crystal X-ray diffraction is the gold standard. Key steps include:

- Growing high-quality crystals (e.g., via slow diffusion of hexane into a dichloromethane solution).

- Collecting three-dimensional diffraction data and solving the structure using direct methods or Patterson maps.

- Refining the model with least-squares techniques to analyze bond lengths (e.g., Pt–P ≈ 2.27–2.28 Å, Pt–C ≈ 2.03–2.07 Å) and angles.

- Validating distortions, such as the cis-configuration of alkene ligands and planar coordination geometry .

Q. What are the typical oxidative addition reactions exhibited by ethylenebis(triphenylphosphine)platinum(0), and how are these reactions monitored experimentally?

The complex undergoes oxidative addition with halogens, proton acids, and alkyl halides. For example, reactions with HCl yield hydridoplatinum(II) species ([PtHCl(PPh₃)₂]). Monitoring methods include:

- 31P-NMR : Track changes in phosphine ligand environments (e.g., shifts from δ ~20 ppm for Pt(0) to δ ~10 ppm for Pt(II)).

- IR spectroscopy : Identify new bonds (e.g., Pt–H stretches at ~2100 cm⁻¹).

- Kinetic studies using UV-Vis or stopped-flow techniques to measure reaction rates .

Advanced Research Questions

Q. What experimental approaches are used to investigate the isomerization mechanisms of platinum(0) ethylene complexes, and how can solvent effects be systematically analyzed?

Isomerization studies (e.g., alkene-to-vinyl transformations) involve:

- Kinetic profiling : Use UV-Vis or NMR to monitor reaction progress under varying temperatures.

- Solvent polarity/donor-number analysis : Compare rates in solvents like THF (high donor number) vs. toluene (low polarity). Polar solvents stabilize charged intermediates, accelerating isomerization .

- Isotopic labeling : Deuterated solvents or ligands to probe hydrogen-transfer steps.

Q. How do 31P-NMR spectroscopy and X-ray diffraction complement each other in characterizing the electronic and structural properties of ethylenebis(triphenylphosphine)platinum(0) derivatives?

- 31P-NMR : Reveals electronic effects (e.g., coupling constants like ¹J(Pt,P) ≈ 5000 Hz indicate strong Pt–P bonding) and symmetry (e.g., single resonance for equivalent phosphines).

- X-ray diffraction : Provides exact bond distances/angles and confirms ligand arrangement (e.g., cis vs. trans alkene coordination). Discrepancies between solution (NMR) and solid-state (XRD) data highlight dynamic behavior, such as fluxionality in solution .

Q. When encountering contradictory kinetic data in platinum(0)-ethylene complex reactions, what analytical strategies can resolve discrepancies between theoretical models and experimental results?

- Mechanistic cross-validation : Compare experimental activation parameters (Δ‡H, Δ‡S) with DFT-computed transition states.

- Solvent/ligand screening : Test if deviations arise from unaccounted ligand dissociation or solvent coordination.

- Isolation of intermediates : Trapping reactive species (e.g., using low-temperature NMR) to confirm proposed pathways .

Q. In catalytic applications, how can the ligand substitution effects in ethylenebis(triphenylphosphine)platinum(0) be quantitatively evaluated to enhance reaction efficiency?

- Ligand-lability studies : Measure phosphine dissociation rates via 31P-NMR line-broadening or competition experiments with stronger donors (e.g., CO).

- Catalytic turnover analysis : Compare activity in hydrogenation or C–H activation using analogs with bulkier (e.g., dicyclohexylphosphine) vs. smaller ligands. Bulky ligands often reduce catalytic activity due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.